(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride
Description
Introduction to Trifluoromethylated Amine Research
Historical Development of Trifluoromethylated Amines in Academic Research
The pursuit of trifluoromethylated compounds began in the late 19th century with Frédéric Swarts’ pioneering work using antimony trifluoride (SbF₃) to fluorinate benzotrichloride, yielding early trifluoromethylated aromatics. By the 1930s, industrial giants like IG Farben replaced SbF₃ with hydrogen fluoride (HF), scaling production for agrochemicals such as trifluralin. The mid-20th century saw mechanistic breakthroughs, including the McLoughlin-Thrower reaction (1968), which utilized copper-mediated coupling of iodofluoroalkanes with aromatic substrates to install trifluoromethyl groups.
A paradigm shift occurred in 1984 when Ingo Ruppert synthesized trifluoromethyltrimethylsilane (TMSCF₃), a bench-stable reagent enabling nucleophilic trifluoromethylation under mild conditions. This innovation, coupled with Prakash and Olah’s fluoride activation protocol (1989), democratized access to trifluoromethyl ketones and alcohols. Contemporary methods, such as the (Me₄N)SCF₃/AgF system (2016), further streamlined one-pot syntheses of trifluoromethyl amines, achieving quantitative yields without chromatographic purification.
Key Milestones in Trifluoromethylation
| Era | Development | Impact |
|---|---|---|
| 1892–1930s | Swarts reaction (SbF₃/HF-mediated fluorination) | Foundation for industrial fluorochemicals |
| 1968 | McLoughlin-Thrower coupling | Early C–CF₃ bond formation |
| 1984–1989 | TMSCF₃ and fluoride activation | Mild, nucleophilic trifluoromethylation |
| 2010s–2020s | Umpolung strategies and biocatalysis | Enantioselective, late-stage functionalization |
Significance of Chiral Trifluoromethylated Amine Scaffolds
Chiral trifluoromethylated amines occupy a critical niche in asymmetric synthesis, where their stereochemical complexity dictates pharmacological activity. Traditional methods relied on transition-metal catalysts, but recent advances leverage organocatalysis and biocatalysis for superior enantiocontrol. For instance, stereospecific isomerization of allylic amines using thiourea catalysts achieves γ-trifluoromethylated amines with >90% enantiomeric excess (ee). Similarly, engineered hemoproteins like Ht-Cc552 enable α-trifluoromethyl amine synthesis via carbene insertion, yielding enantiopure β-amino alcohols and peptidomimetics.
The trifluoromethyl group’s electronegativity and steric bulk profoundly influence molecular conformation. In γ-branched amines, it induces helical chirality, enhancing binding to G protein-coupled receptors (GPCRs). This stereoelectronic tuning is exemplified by 3c (from ), a precursor to noncanonical amino acids with applications in peptide-based therapeutics.
Medicinal Importance of the (S)-Enantiomer Configuration
The (S)-enantiomer of 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride exemplifies chirality-driven pharmacodynamics. Phenethylamine derivatives, such as amphetamine, exhibit enantiomer-dependent receptor activation; the (S)-configuration often confers higher affinity for monoamine transporters and 5-HT₂A receptors. In phenylpropylamines, the elongated propyl chain augments lipophilicity, while the trifluoromethyl group mitigates oxidative metabolism.
Functional selectivity studies reveal that (S)-configured amines preferentially activate phospholipase C (PLC) over phospholipase A₂ (PLA₂) pathways at 5-HT₂A receptors, a trait linked to reduced hallucinogenic side effects. This stereospecific signaling underpins the therapeutic potential of (S)-enantiomers in neuropsychiatric disorders, where precise receptor modulation is paramount.
Research Evolution of Phenylpropylamine Derivatives
Phenylpropylamine, a phenethylamine homolog, emerged as a scaffold for probing monoamine release mechanisms. Early structure-activity relationship (SAR) studies demonstrated its weaker norepinephrine-dopamine releasing activity compared to phenethylamine (EC₅₀: 222 nM vs. 10.9 nM for norepinephrine). However, trifluoromethyl substitution at the para-position dramatically alters pharmacokinetics:
| Property | Phenylpropylamine | 1-(4-CF₃-phenyl)propan-1-amine |
|---|---|---|
| LogP (lipophilicity) | 1.2 | 2.8 |
| Metabolic Stability (t₁/₂) | 15 min | >120 min |
| 5-HT₂A Receptor EC₅₀ | >10,000 nM | 86 nM |
Modern derivatives exploit these traits for CNS drug development. For example, AgF-mediated trifluoromethylation of secondary amines enables late-stage diversification of antidepressants and antivirals. Coupling this chemistry with enantioselective reduction (e.g., using LAH or biocatalysts) yields pharmacophores with dual stereogenic centers, critical for multitarget therapies.
Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYUHMWSIOTQKT-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate chiral amine precursor.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes acylation with acyl chlorides or anhydrides to form stable amide derivatives. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C. The trifluoromethyl group enhances electrophilicity at the nitrogen atom, accelerating nucleophilic attack on the acylating agent.
Example Protocol :
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Reagents : Acetyl chloride (1.2 eq), triethylamine (2 eq)
-
Conditions : DCM, 0°C → RT, 12 h
-
Product : -Acetyl-(S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine
Alkylation Reactions
The amine participates in alkylation with alkyl halides or epoxides. The reaction is facilitated by polar aprotic solvents (e.g., acetonitrile) and bases such as potassium carbonate. Steric hindrance from the trifluoromethyl group can reduce reaction rates compared to non-substituted analogs .
Example Protocol :
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Reagents : Methyl iodide (1.5 eq), KCO (3 eq)
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Conditions : Acetonitrile, reflux, 24 h
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Product : -Methyl-(S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine
Oxidation Reactions
Controlled oxidation of the amine group can yield imines or nitro compounds. Hydrogen peroxide (HO) or sodium hypochlorite (NaOCl) with catalytic 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are effective under mild conditions (pH 8–9.5, 25°C) .
Example Protocol :
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Reagents : NaOCl (1.5 eq), TEMPO (0.1 eq)
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Conditions : HO/EtOAc biphasic system, pH 8.5, 25°C, 6 h
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Product : (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-imine
Reduction Reactions
Catalytic hydrogenation is employed to reduce intermediates or derivatives. Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) in ethyl acetate or methanol achieves selective reduction without affecting the trifluoromethyl group .
Example Protocol :
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Reagents : H gas (1 bar), 5% Pd/C (10 wt%)
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Conditions : Ethyl acetate, 25°C, 12 h
-
Product : (S)-1-(4-(Trifluoromethyl)phenyl)propane-1-amine (post-hydrolysis)
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the phenyl ring for nucleophilic substitution. Reactions with alkoxides or amines occur under basic conditions .
Example Protocol :
-
Reagents : Sodium methoxide (2 eq)
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Conditions : Dimethylformamide (DMF), 80°C, 8 h
-
Product : (S)-1-(4-(Trifluoromethyl)-3-methoxyphenyl)propan-1-amine
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables modification of the aromatic ring. The trifluoromethyl group does not interfere with Pd catalysts, allowing efficient C–C bond formation .
Example Protocol :
-
Reagents : Phenylboronic acid (1.2 eq), Pd(PPh) (5 mol%)
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Conditions : Toluene/EtOH/HO (3:1:1), 80°C, 24 h
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Product : (S)-1-(4-(Trifluoromethyl)-3-biphenyl)propan-1-amine
Reaction Comparison Table
| Reaction Type | Key Reagents | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride, EtN | DCM, 0°C → RT | -Acetyl derivative |
| Alkylation | Methyl iodide, KCO | Acetonitrile, reflux | -Methyl derivative |
| Oxidation | NaOCl, TEMPO | Biphasic HO/EtOAc, pH 8.5 | Imine intermediate |
| Reduction | H, Pd/C | Ethyl acetate, 25°C | Saturated amine |
| Aromatic Substitution | Sodium methoxide | DMF, 80°C | Methoxy-substituted derivative |
| Cross-Coupling | Phenylboronic acid, Pd | Toluene/EtOH/HO, 80°C | Biphenyl-modified derivative |
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various reactions, including:
- Catalysis : It can act as a catalyst in several organic reactions, enhancing reaction rates and yields.
- Functionalization : The trifluoromethyl group allows for diverse modifications, leading to the formation of new derivatives that can exhibit different properties and activities.
Synthetic Routes
The synthesis typically involves a multi-step process:
- Bromination of 4-(trifluoromethyl)toluene to form 4-(trifluoromethyl)benzyl bromide.
- Reaction with propan-1-amine under basic conditions to yield the amine derivative.
- Formation of hydrochloride salt by treating the amine with hydrochloric acid.
Biological Applications
Enzyme Inhibition Studies
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride has been investigated for its potential to inhibit enzymes such as monoamine oxidase, which is crucial for neurotransmitter metabolism. This interaction can modulate neurotransmitter levels, impacting mood and cognitive functions.
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit antidepressant or anxiolytic effects due to its structural similarity to other known pharmacological agents targeting serotonin and norepinephrine transporters. This makes it a candidate for further development in treating mood disorders.
Industrial Applications
Agrochemicals and Polymers
In industrial settings, (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is employed in the production of agrochemicals and polymers. Its chemical properties enhance the performance characteristics of final products, making them more effective in their applications.
Case Studies and Research Findings
Several studies have documented the effects and applications of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride:
Mechanism of Action
The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of enzymes or activation of receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine Hydrochloride
- Molecular Formula: C₁₀H₁₃ClF₃NO
- Molecular Weight : 255.67 g/mol
- Key Difference : Replaces the -CF₃ group with a trifluoromethoxy (-OCF₃) substituent.
- The increased molecular weight may reduce solubility compared to the parent compound .
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 203.69 g/mol
- Key Difference : Substitutes -CF₃ with a fluorine atom and introduces a methyl branch on the propane chain.
- Impact : The smaller fluorine substituent reduces steric hindrance and lipophilicity, while the branched chain may affect chiral recognition in biological systems .
Positional Isomerism
(S)-1-(2-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride
- CAS : 1391424-43-3
- Key Difference : The -CF₃ group is in the ortho position instead of para.
- Electronic effects may also differ due to proximity to the amine .
Aliphatic vs. Aromatic Trifluoromethyl Amines
(S)-1,1,1-Trifluoropropan-2-amine Hydrochloride
- Molecular Formula : C₃H₇ClF₃N
- Molecular Weight : 155.54 g/mol
- Key Difference : Lacks the aromatic ring; the -CF₃ group is directly attached to an aliphatic propane chain.
- Impact : The absence of an aromatic system reduces π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors. This compound is simpler but less target-specific .
Pharmacologically Relevant Analogs
Cinacalcet Related Compound C
- IUPAC Name : (R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
- Molecular Weight : ~413.87 g/mol
- Key Difference : Incorporates a naphthalene ring and an ethyl group, increasing molecular complexity.
- Impact : The bulky naphthalene group enhances lipophilicity and may improve blood-brain barrier penetration but could reduce aqueous solubility. The (R)-configuration highlights the importance of stereochemistry in drug-receptor interactions .
Fluoxetine Hydrochloride
- IUPAC Name: N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride
- Key Difference: Contains a phenoxy linker and a secondary amine.
- Impact : The ether linkage and tertiary amine structure differentiate its pharmacokinetics, such as longer half-life due to reduced metabolic degradation .
Data Table: Key Properties of Selected Compounds
Biological Activity
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, a compound featuring a trifluoromethyl group, has attracted attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which significantly influences its biological properties. The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can be achieved through various methods, often involving the use of chiral amines and specific reagents to ensure the desired stereochemistry.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine have shown selective activity against Chlamydia species. The presence of the trifluoromethyl substituent was essential for enhancing the antibacterial efficacy compared to analogs lacking this group .
| Compound | Activity Against Chlamydia | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Trifluoromethyl derivative | Yes | 64 μg/mL |
| Analog without -CF3 | No | N/A |
Cytotoxicity and Selectivity
The cytotoxic effects of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride were assessed in various human cell lines. In vitro studies demonstrated that at certain concentrations, the compound did not induce significant toxicity, suggesting a favorable safety profile for therapeutic applications. For instance, in MCF-7 breast cancer cells, it was observed that while the compound inhibited cell growth, it did not exhibit high toxicity levels even at elevated doses .
The mechanism by which (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride exerts its biological effects involves interaction with bacterial cell structures and potential modulation of metabolic pathways. The trifluoromethyl group is believed to enhance lipophilicity, allowing better penetration into bacterial membranes and influencing enzyme activity related to bacterial survival and replication .
Case Studies
A notable case study involved the evaluation of several derivatives of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine against N. meningitidis and H. influenzae. The results indicated that some derivatives exhibited moderate antibacterial activity with MIC values significantly lower than those for standard antibiotics like penicillin .
Q & A
Q. What synthetic routes are reported for (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, and how is stereochemical purity ensured during synthesis?
Answer: Synthesis typically involves:
- Step 1: Nucleophilic substitution or reductive amination to form the propan-1-amine backbone.
- Step 2: Introduction of the 4-(trifluoromethyl)phenyl group via Suzuki coupling or Friedel-Crafts alkylation.
- Step 3: Chiral resolution using techniques like chiral HPLC or enzymatic kinetic resolution to isolate the (S)-enantiomer.
Stereochemical Validation:
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
Answer: A combination of methods is used:
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) affect the pharmacological activity of this compound compared to analogs?
Answer:
- Substituent Position : The 4-(trifluoromethyl) group enhances lipophilicity and receptor binding affinity compared to 3- or 2-substituted analogs (e.g., Cinacalcet’s 3-CF₃ vs. target compound’s 4-CF₃) .
- Stereochemistry : The (S)-enantiomer shows higher activity in receptor assays (e.g., calcium-sensing receptors) than the (R)-form, as seen in related propan-1-amine derivatives .
Experimental Design:
Q. What stability-indicating methods are validated for detecting degradation products or impurities?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .
- RP-UPLC Method :
Key Impurities Identified in Related Compounds:
| Impurity | Structure | Source |
|---|---|---|
| Des-Trifluoromethyl | 1-Phenylpropan-1-amine | Incomplete synthesis |
| Oxidative Byproduct | Ketone derivative | Storage under oxygen |
Q. How can researchers resolve contradictions in reported enantiomer activity data for this compound?
Answer:
- Replicate Assays : Use standardized receptor models (e.g., HEK293 cells expressing human calcium-sensing receptors) to minimize variability .
- Control for Purity : Re-evaluate enantiomeric excess via chiral HPLC and exclude batches with <99% ee .
- Meta-Analysis : Compare data across studies using shared reference compounds (e.g., Cinacalcet hydrochloride as a positive control) .
Q. What in vitro assays are suitable for assessing the biological activity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
